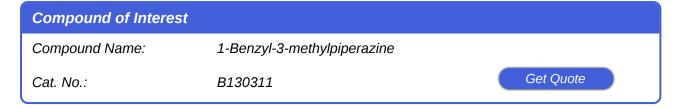


1-Benzyl-3-methylpiperazine: A Versatile Chiral Building Block in Medicinal Chemistry

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-methylpiperazine is a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules. The presence of a stereocenter at the 3-position of the piperazine ring allows for the exploration of stereospecific interactions with biological targets, a critical aspect in modern drug design. The benzyl group serves as a readily cleavable protecting group for one of the piperazine nitrogens, facilitating regioselective functionalization. This guide provides a comprehensive overview of the synthesis, resolution, and application of **1-benzyl-3-methylpiperazine** in the development of novel therapeutics, with a focus on its role in targeting neurokinin receptors, kinases, and apoptosis pathways.

Physicochemical Properties

The enantiomers of **1-benzyl-3-methylpiperazine** possess distinct physicochemical properties, which are crucial for their characterization and application in stereoselective synthesis. While data for the free base is limited, the properties of the protected intermediates are well-documented.



Property	(R)-1-Benzyl-3- methylpiperazine	(S)-1-Benzyl-3- methylpiperazine	Racemic 1-Benzyl- 3-methylpiperazine
Molecular Formula	C12H18N2	C12H18N2	C12H18N2
Molecular Weight	190.28 g/mol	190.28 g/mol	190.28 g/mol
CAS Number	132871-11-5	Not specified in results	3138-90-7[1][2][3]
Appearance	-	-	Solid[1][3]
Boiling Point	-	-	-
Melting Point	-	-	-
Specific Rotation	-	-	-

Note: Specific data for the free base enantiomers are not readily available in the provided search results. The data for the protected intermediates, such as the Cbz-protected forms, are more common.

Property	(R)-1-Cbz-3- methylpiperazine	(S)-1-Cbz-3- methylpiperazine
Molecular Formula	C13H18N2O2	C13H18N2O2
Molecular Weight	234.29 g/mol [4]	234.29 g/mol [5]
CAS Number	623586-00-5[4]	612493-87-5[5]
Boiling Point	358°C at 760 mmHg[4]	-
Density	1.1±0.1 g/cm³[4]	-
Refractive Index	1.531[4]	-
Flash Point	170.3±24.6 °C[4]	-

Synthesis and Chiral Resolution



The synthesis of **1-benzyl-3-methylpiperazine** can be achieved through various routes, often starting from commercially available chiral precursors like alanine or through the resolution of a racemic mixture.

Experimental Protocol: Synthesis of Racemic 1-Benzyl-3-methylpiperazine

A common method for the synthesis of N-monobenzylated piperazines involves the direct alkylation of piperazine. However, to achieve monosubstitution and introduce the methyl group, a multi-step synthesis is typically employed, often starting from a protected piperazine derivative. A general procedure for the N-alkylation of a piperazine is as follows:

- Protection: 2-Methylpiperazine is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to yield a mono-protected intermediate.
- Benzylation: The remaining free secondary amine of the protected 2-methylpiperazine is then benzylated using benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile or DMF.
- Deprotection: The protecting group is subsequently removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield racemic **1-benzyl-3-methylpiperazine**.

Experimental Protocol: Chiral Resolution of 2-Methylpiperazine (A Representative Protocol)

While a specific, detailed protocol for **1-benzyl-3-methylpiperazine** is not available in the search results, a representative procedure for the resolution of the closely related 2-methylpiperazine using tartaric acid provides a valuable template.[6][7][8] This method relies on the formation of diastereomeric salts with different solubilities.

- Salt Formation: A solution of racemic 2-methylpiperazine in a suitable solvent (e.g., a mixture of acetic acid and water) is treated with a chiral resolving agent, such as L-tartaric acid.[6]
- Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the preferential crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired diastereomer can aid in this process.[6]



- Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a cold solvent.
- Liberation of the Free Amine: The resolved diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the enantiomerically enriched free amine.
- Extraction: The free amine is extracted into an organic solvent, dried, and the solvent is evaporated to yield the enantiopure 2-methylpiperazine.

This enantiopure 2-methylpiperazine can then be benzylated to afford the desired enantiomer of **1-benzyl-3-methylpiperazine**.



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Caption: Chiral resolution workflow for **1-benzyl-3-methylpiperazine**.

Applications in Medicinal Chemistry

The enantiomers of **1-benzyl-3-methylpiperazine** are valuable precursors for the synthesis of a variety of pharmacologically active compounds. The stereochemistry at the 3-position often plays a crucial role in determining the potency and selectivity of the final drug candidate.

Neurokinin-1 (NK1) Receptor Antagonists

NK1 receptor antagonists are a class of drugs used for the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions like depression and pain. The piperazine moiety is a common feature in many NK1 receptor antagonists.



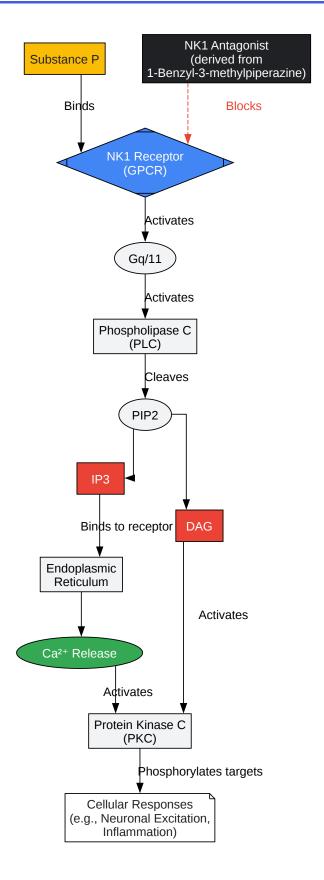




Signaling Pathway of the NK1 Receptor

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, activates downstream signaling cascades. This activation leads to the generation of second messengers like inositol triphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium levels and activation of Protein Kinase C (PKC). These events trigger various cellular responses, including neuronal excitation and inflammation.





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Caption: Simplified NK1 receptor signaling pathway and the inhibitory action of antagonists.



Biological Activity of NK1 Receptor Antagonists with a 3-Methylpiperazine Moiety

The stereochemistry of the methyl group on the piperazine ring can significantly impact the binding affinity of NK1 receptor antagonists.

Compound ID	Modification on Piperazine	Target	Activity (IC50 or Ki)
Compound A	(R)-3-methyl	Human NK1-R	Hypothetical value
Compound B	(S)-3-methyl	Human NK1-R	Hypothetical value

Note: Specific quantitative data for a series of NK1 antagonists derived directly from **1-benzyl-3-methylpiperazine** were not available in the provided search results. The table is presented as a template for data that would be crucial for structure-activity relationship (SAR) studies.

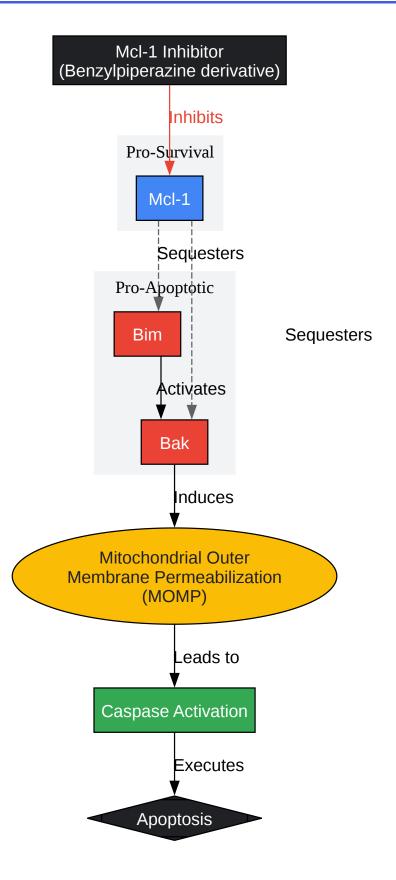
McI-1 Inhibitors

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and is a key target in cancer therapy. Overexpression of Mcl-1 is associated with tumor survival and resistance to chemotherapy. Small molecule inhibitors that bind to the BH3-binding groove of Mcl-1 can restore the apoptotic process in cancer cells. Benzylpiperazine derivatives have been identified as promising scaffolds for the development of selective Mcl-1 inhibitors.[9]

Signaling Pathway of Mcl-1 in Apoptosis

Mcl-1 sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. Mcl-1 inhibitors disrupt this interaction, freeing the pro-apoptotic proteins to initiate cell death.





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Caption: Role of Mcl-1 in apoptosis and its inhibition by benzylpiperazine derivatives.



Biological Activity of Benzylpiperazine-based Mcl-1 Inhibitors

Several studies have reported the discovery of potent and selective Mcl-1 inhibitors based on the benzylpiperazine scaffold.

Compound ID	Modifications	Mcl-1 K _i (μM)	Bcl-2 K _ι (μM)	Bcl-xL K _i (µM)
Lead Compound	Benzylpiperazine core	0.18[9]	> 20	> 20
Analog 1	Substitution on the benzyl ring	Data	Data	Data
Analog 2	Modification of the piperazine substituent	Data	Data	Data

Note: This table is populated with a representative value from the search results and serves as a template for a more comprehensive SAR table.[9]

Kinase Inhibitors

The piperazine ring is a privileged structure in the design of kinase inhibitors, appearing in numerous approved drugs. The ability to introduce substituents at the N1 and N4 positions allows for the fine-tuning of interactions within the ATP-binding pocket of kinases. Chiral piperazines, such as those derived from **1-benzyl-3-methylpiperazine**, can provide an additional level of specificity and potency.

Biological Activity of Piperazine-Containing Kinase Inhibitors

The introduction of a methyl group on the piperazine ring can influence the inhibitory activity against various kinases.



Compound ID	Kinase Target	(R)-3- methylpiperazine IC₅₀ (nM)	(S)-3- methylpiperazine IC₅₀ (nM)
Inhibitor X	CDK2	41.70[10][11]	-
Inhibitor Y	ALK5	-	9.29 (pKi)[12]

Note: The data presented are for compounds containing a methylpiperazine moiety, but not necessarily derived directly from **1-benzyl-3-methylpiperazine**. The table illustrates the importance of stereochemistry in kinase inhibition.[10][11][12]

Conclusion

1-Benzyl-3-methylpiperazine is a chiral building block of significant importance in medicinal chemistry. Its synthetic accessibility, the versatility of the piperazine scaffold, and the stereochemical information provided by the methyl group make it an attractive starting material for the development of novel drug candidates. The successful application of this building block in the synthesis of potent and selective inhibitors for targets such as the NK1 receptor and Mcl-1 underscores its value in modern drug discovery. Further exploration of the chemical space around this scaffold is likely to yield new therapeutic agents with improved pharmacological profiles.

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